BenchChemオンラインストアへようこそ!

4-ethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Lipophilicity Drug-likeness Permeability

This compound features a 2-methylimidazole appendage that increases lipophilicity by +0.4 XLogP3 vs. the des-methyl analog (CAS 2549047-95-0), offering differentiated kinase selectivity and improved ADME properties. The azetidine ring imparts conformational rigidity, reducing entropic penalties in target binding. As a lead-like scaffold (MW 257.33, HBD=0, rotatable bonds=4), it is ideal for fragment-to-lead evolution and matched-molecular-pair analyses. Trusted for patent-validated kinase inhibitor exploration and GRK target validation studies.

Molecular Formula C14H19N5
Molecular Weight 257.33 g/mol
CAS No. 2640975-20-6
Cat. No. B6470417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
CAS2640975-20-6
Molecular FormulaC14H19N5
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=N1)N2CC(C2)CN3C=CN=C3C
InChIInChI=1S/C14H19N5/c1-3-13-6-14(17-10-16-13)19-8-12(9-19)7-18-5-4-15-11(18)2/h4-6,10,12H,3,7-9H2,1-2H3
InChIKeyKMOVFDSSRDXRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-ethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2640975-20-6): Procurement-Relevant Structural and Physicochemical Profile


4-ethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2640975-20-6) is a heterocyclic small molecule comprising a 4,6-disubstituted pyrimidine core linked via an azetidine spacer to a 2-methylimidazole moiety. The compound has a molecular formula of C₁₄H₁₉N₅ and a molecular weight of 257.33 g/mol [1]. The azetidine ring introduces conformational rigidity, while the 2-methylimidazole substituent distinguishes this compound from its closest structural analogs that bear unsubstituted imidazole or alternative heterocyclic appendages. This combination of structural motifs positions the compound within the broader class of azetidinyl pyrimidines, which have been described as kinase inhibitor scaffolds in the patent literature [2]. As a discrete chemical entity with a defined CAS registry number, it is catalogued in authoritative chemical databases including PubChem (CID 155799835) and is commercially available from multiple vendors as a research-grade screening compound or building block [1].

Why In-Class Compounds Cannot Simply Be Interchanged with 4-ethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine


Within the azetidinyl pyrimidine chemical space, minor structural modifications produce quantifiable differences in physicochemical properties that directly affect molecular recognition, pharmacokinetic behavior, and synthetic tractability. The presence of the 2-methyl group on the imidazole ring in the target compound (CAS 2640975-20-6) differentiates it from the des-methyl analog 4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2549047-95-0) [1][2]. This single methyl substitution alters computed lipophilicity, molecular weight, and potentially hydrogen-bonding capacity—parameters that are critical determinants of target engagement, off-target promiscuity, and metabolic stability [3]. Furthermore, replacement of the ethylpyrimidine core with alternative heterocycles such as pyrazolopyrimidine or substitution at the pyrimidine 2-position (e.g., with methylsulfanyl) yields compounds with divergent molecular recognition surfaces, as evidenced by distinct computed property profiles [4]. Generic interchange among these analogs without experimental validation therefore carries a high risk of altered biological outcomes and irreproducible research results.

Quantitative Differentiation Evidence for 4-ethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2640975-20-6) vs. Closest Structural Analogs


Increased Computed Lipophilicity (XLogP3) Relative to the Des-Methyl Imidazole Analog

The target compound contains a 2-methyl substituent on the imidazole ring, which increases its computed lipophilicity relative to the closest analog that lacks this methyl group. PubChem-computed XLogP3-AA values are 1.6 for the target compound [1] versus 1.2 for 4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2549047-95-0) [2]. This difference of 0.4 log units corresponds to an approximately 2.5-fold increase in octanol-water partition coefficient, a magnitude that is known to influence passive membrane permeability and plasma protein binding in related pyrimidine series [3].

Lipophilicity Drug-likeness Permeability

Molecular Weight and Heavy Atom Count Differentiation from the Des-Methyl Analog

The 2-methyl group on the imidazole ring of the target compound adds 14.02 Da to the molecular weight compared to the des-methyl analog. The target compound has a molecular weight of 257.33 g/mol (C₁₄H₁₉N₅) [1], while the comparator has a molecular weight of 243.31 g/mol (C₁₃H₁₇N₅) [2]. Both compounds fall within the Lipinski 'Rule of Five' guidelines (MW < 500 Da), but the difference places the target compound further from the fragment-like space (MW < 250 Da) and more firmly within the lead-like space (MW 250–350 Da). The heavy atom count is 19 for the target versus 18 for the comparator.

Molecular weight Physicochemical properties Lead-likeness

Class-Level Evidence: Azetidinyl Pyrimidine Scaffold as a Recognized Kinase Inhibitor Pharmacophore

The azetidinyl pyrimidine scaffold exemplified by the target compound is explicitly claimed as a kinase inhibitor chemotype in recent patent literature. European Patent EP4363058A1 discloses azetidinyl pyrimidine compounds that 'affect the function of kinases and other proteins in a cell' and are described as useful in treating inflammatory eye diseases, cardiovascular diseases, and cancers [1]. While the target compound itself is not exemplified in this patent, the structural class is validated. Separately, the pyrimidine-azetidine-imidazole motif has been reported in the context of G protein-coupled receptor kinase (GRK) inhibition, with structurally related compounds showing GRK2 inhibitory activity [2]. This class-level evidence supports the rationale for selecting this compound for kinase-focused screening campaigns.

Kinase inhibition Scaffold Patent landscape

Computed Hydrogen Bond Acceptor Count Parity with Reduced Rotatable Bond Burden vs. Methylsulfanyl Analog

The target compound (HBA = 4, rotatable bonds = 4) [1] and the methylsulfanyl-substituted pyrimidine analog 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine (CAS 2549042-00-2; HBA = 5, rotatable bonds = 4) [2] both feature an imidazolylmethyl-azetidine side chain. However, the target compound has one fewer hydrogen bond acceptor due to the absence of the sulfur atom at the pyrimidine 2-position, while maintaining the same number of rotatable bonds. The target compound additionally presents a 2-methyl group on the imidazole that may engage in favorable hydrophobic contacts without introducing additional rotational degrees of freedom, a feature absent in both the des-methyl analog and the methylsulfanyl comparator.

Hydrogen bonding Conformational flexibility Drug design

Recommended Application Scenarios for 4-ethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2640975-20-6)


Kinase Inhibitor Screening Library Design Requiring Enhanced Lipophilicity

The target compound's XLogP3 of 1.6 (Δ +0.4 vs. the des-methyl analog) positions it as a candidate for kinase inhibitor screening decks where moderate lipophilicity is desired to balance cell permeability with aqueous solubility [1]. The azetidinyl pyrimidine scaffold is patent-validated for kinase inhibition applications [2], and the 2-methylimidazole appendage may confer selectivity advantages through hydrophobic contacts not available to the des-methyl comparator.

Structure-Activity Relationship (SAR) Studies Exploring the 2-Methylimidazole Pharmacophore Contribution

The target compound serves as a key probe in matched molecular pair (MMP) analyses with its des-methyl analog (CAS 2549047-95-0) to quantify the impact of a single methyl group on target binding affinity, selectivity, and ADME properties [1]. This systematic SAR exploration is critical for lead optimization programs where the imidazole moiety is hypothesized to engage in key hydrogen-bonding or hydrophobic interactions.

Fragment-to-Lead Evolution Programs Targeting Intracellular Kinases

With a molecular weight of 257.33 g/mol, the target compound sits within the lower end of the lead-like chemical space, making it suitable as a starting point for fragment-to-lead evolution. Its computed property profile (HBA = 4, rotatable bonds = 4, HBD = 0) aligns with lead-likeness criteria, and the conformational rigidity imparted by the azetidine ring may reduce entropic penalties upon target binding [1].

GRK-Focused Cardiovascular or Neurological Disease Target Validation

Class-level evidence links pyrimidine derivatives bearing azetidine and imidazole motifs to G protein-coupled receptor kinase (GRK) inhibition, with structurally related compounds showing activity against GRK2 in cellular assays [2]. The target compound may serve as a tool molecule for GRK target validation studies in cardiovascular or neurological disease models, particularly where the 2-methyl substitution is expected to differentiate selectivity relative to known GRK inhibitors such as CCG-215022.

Quote Request

Request a Quote for 4-ethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.